7-Bromo-2-chloroquinolin-4-amine 7-Bromo-2-chloroquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281912
InChI: InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol

7-Bromo-2-chloroquinolin-4-amine

CAS No.:

Cat. No.: VC18281912

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloroquinolin-4-amine -

Specification

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
IUPAC Name 7-bromo-2-chloroquinolin-4-amine
Standard InChI InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,(H2,12,13)
Standard InChI Key PIDJARRDTMCZPW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)N=C(C=C2N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

7-Bromo-2-chloroquinolin-4-amine features a quinoline backbone substituted with bromine at the 7-position, chlorine at the 2-position, and an amine group at the 4-position. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions .

Key structural attributes:

  • Molecular formula: C9H6BrClN2\text{C}_9\text{H}_6\text{BrClN}_2

  • Molecular weight: 257.52 g/mol (calculated from isotopic composition).

  • IUPAC name: 7-bromo-2-chloroquinolin-4-amine.

The bromine and chlorine atoms introduce electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at specific sites .

Spectroscopic Data

While direct spectral data for 7-bromo-2-chloroquinolin-4-amine are unavailable, analogs such as 7-bromo-2-chloroquinolin-3-amine hydrochloride ( ) and 7-bromo-4-chloroquinoline ( ) provide reference points:

  • NMR (1H): Quinoline protons typically resonate between δ 7.5–9.0 ppm, with deshielding observed near electronegative substituents.

  • Mass spectrometry: Expected molecular ion peak at m/z 256/258 (Br isotopic pattern) and fragmentation patterns consistent with halogen loss .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-bromo-2-chloroquinolin-4-amine can be approached via:

  • Quinoline ring construction using Skraup or Doebner-von Miller reactions.

  • Regioselective halogenation at the 2- and 7-positions.

  • Introduction of the 4-amine group via nucleophilic substitution or reduction.

Ullmann Coupling for 7-Substituted Quinolines

A method for 7-bromo-4-chloroquinoline ( , CAS 75090-52-7) involves:

  • Condensation of 3-bromoaniline with Meldrum’s acid to form an enamine intermediate.

  • Microwave-assisted cyclization to yield regioisomeric quinolines.

  • POCl3-mediated chlorination and chromatographic separation .

Yield: 38–45% over two steps .

Halogenation Strategies

  • Bromination: Electrophilic bromination using Br2/FeBr3 or N-bromosuccinimide (NBS) in dichloromethane.

  • Chlorination: Thionyl chloride (SOCl2) or POCl3 for converting hydroxyl or amine groups to chlorides .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (estimated <1 mg/mL) due to aromaticity and halogen content; soluble in DMSO or DMF.

  • Stability: Susceptible to photodehalogenation; storage recommendations include amber vials at −20°C under inert atmosphere .

Crystallographic Data

While no single-crystal data exist for the 4-amine derivative, the hydrochloride salt of 7-bromo-2-chloroquinolin-3-amine ( , PubChem CID 122163991) crystallizes in a monoclinic system with a density of 1.76 g/cm³ .

Industrial and Regulatory Considerations

Scalable Synthesis

A two-step protocol for 7-bromo-4-chloro-1H-indazol-3-amine ( ) highlights feasibility for kilogram-scale production without chromatography, achieving 38–45% yield . Adapting similar methods could enable cost-effective manufacturing of 7-bromo-2-chloroquinolin-4-amine.

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